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Compound of Interest

Compound Name:
4-methoxy-N-(2-

methylbenzyl)benzamide

CAS No.: 331638-66-5

Cat. No.: B5771089

Get Quote

Executive Summary
This guide analyzes the structure-activity relationship (SAR) of 2-methoxy-benzamides

(orthopramides), a critical scaffold in antipsychotic and antiemetic drug discovery. Unlike

standard reviews, this text focuses on the "Pseudo-Ring" conformational lock—a phenomenon

where the ortho-methoxy group restricts bond rotation via intramolecular hydrogen bonding

(IMHB), creating a pharmacophore that mimics the rigid tricyclic structure of phenothiazines but

with higher D2/D3 selectivity.

We compare the performance of this scaffold against hydrogen- and hydroxyl-substituted

alternatives and provide validated experimental protocols for verifying these conformational

states.

Part 1: The Mechanistic Core – The "Pseudo-Ring"
Effect
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The defining feature of bioactive benzamides (e.g., sulpiride, amisulpride, raclopride) is the

presence of a methoxy group at the ortho (2-) position relative to the amide bond.

The Conformational Lock
In an unsubstituted benzamide, the amide bond rotates freely relative to the phenyl ring.

However, in 2-methoxy-benzamides, the amide hydrogen (N-H) forms a strong Intramolecular

Hydrogen Bond (IMHB) with the oxygen of the ortho-methoxy group.

Structural Consequence: This forms a stable 6-membered "pseudo-ring."

Thermodynamic Result: The molecule is locked in a coplanar conformation. The phenyl ring

and the amide group lie in the same plane.

Pharmacological Impact: This planarity aligns the aromatic ring and the basic nitrogen (on

the side chain) to perfectly fit the dopamine D2 receptor's hydrophobic pocket and aspartate

residue (Asp114), respectively.

Methoxy vs. Alternatives
Why is the methoxy group superior to other ortho-substituents?
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Substituent (R2)
Effect on
Conformation

BBB Penetration D2 Affinity Impact

-OCH₃ (Methoxy)
Locked (Planar) via

IMHB.

High. Lipophilic nature

aids passive transport.

Optimal. Creates the

"Orthopramide"

pharmacophore.

-H (Hydrogen) Flexible/Rotatable. Moderate.

Low. Entropic penalty

upon binding (must

"freeze" to bind).

-OH (Hydroxyl)
Locked (Planar) via

IMHB.

Low. High

polarity/PSA hinders

BBB crossing.

High in vitro, but poor

in vivo CNS efficacy.

-Cl (Chloro)
Steric clash (Non-

planar).
High.

Variable. Often forces

a perpendicular

conformation (e.g.,

Remoxipride).

Expert Insight: While 2-hydroxy (salicylamide) analogs also form strong IMHBs, they are often

poor CNS drugs because the exposed phenolic hydroxyl increases the Polar Surface Area

(PSA) significantly, preventing blood-brain barrier (BBB) penetration. The 2-methoxy group

maintains the lock without the polarity penalty.

Part 2: Comparative SAR & Performance Data
The following table contrasts key methoxy-benzamide derivatives. Note the correlation between

the 2-methoxy group and high D2/D3 affinity.

Table 1: Comparative Pharmacological Profiles[1]
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Compound
Structure
Note

D2

(nM)

D3

(nM)

Selectivity
(D3/D2)

Clinical
Utility

Sulpiride

2-OMe,

Sulfonamide

tail

~181 ~17.5 ~10x

Schizophreni

a (Low

absorption)

Amisulpride
2-OMe, Ethyl-

sulfone tail
~27 ~3.6 ~7.5x

Schizophreni

a (High

potency)

Raclopride
2-OMe, 3,5-

dichloro
~1.2 ~3.5 Balanced

PET Tracer

(Gold

Standard)

Metocloprami

de

2-OMe, 4-

amino-5-

chloro

~28 ~30 Balanced

Antiemetic

(BBB

permeable)

Remoxipride
2,6-

dimethoxy
~350 >1000 Low

Exception:

Perpendicular

conformation.

Data aggregated from comparative binding studies (See References [1], [2], [5]). Values are

representative means; specific assay conditions (buffer/radioligand) affect absolute numbers.

Case Study: Amisulpride vs. Sulpiride
Amisulpride is the structural evolution of Sulpiride.

Shared Core: Both possess the 2-methoxy benzamide "lock."

Divergence: Amisulpride replaces the sulfonamide (

) with an ethyl-sulfone (

) and adds an N-ethyl group to the pyrrolidine ring.
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Result: The ethyl-sulfone is less polar than the sulfonamide, and the N-ethyl group adds

lipophilicity. This results in Amisulpride having ~2x higher bioavailability and significantly

higher potency than Sulpiride, despite binding to the same residues.

Part 3: Experimental Protocols
To validate the SAR of a new benzamide derivative, two experiments are essential: one

structural (NMR) and one functional (Binding).

Protocol A: 1H-NMR Conformational Analysis (The
"Lock" Test)
Objective: Confirm the existence of the IMHB (pseudo-ring) in solution.

Sample Prep: Dissolve 5-10 mg of the benzamide in CDCl₃ (Chloroform-d).

Why CDCl₃? A non-polar solvent is required. Polar solvents like DMSO-d6 or D₂O will

compete for hydrogen bonding, disrupting the intramolecular bond and yielding false

negatives.

Acquisition: Run a standard 1H-NMR and a 2D NOESY (Nuclear Overhauser Effect

Spectroscopy) experiment.

Analysis:

Chemical Shift: Look for the Amide N-H signal. In "locked" 2-methoxy benzamides, this

proton is highly deshielded (typically δ > 7.5 - 8.0 ppm) due to hydrogen bonding.

NOE Signal: In the NOESY spectrum, look for a cross-peak between the Amide N-H and

the Methoxy (-OCH₃) protons.

Interpretation: A strong NOE cross-peak indicates the protons are within <5 Å of each

other, confirming the planar, locked conformation.

Protocol B: Competitive Radioligand Binding Assay (D2
High-Affinity)
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Objective: Determine

values to assess affinity relative to the "locked" pharmacophore.

Materials:

Receptor Source: CHO or HEK293 cells stably expressing human D2_long receptors.

Radioligand: [³H]-Raclopride (Specific Activity ~70-80 Ci/mmol). Note: Raclopride is preferred

over Spiperone for benzamides as it binds the same orthosteric site.

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.[1]

Workflow:

Preparation: Dilute cell membranes to ~5-10 µg protein/well.

Incubation:

Add 50 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

Add 50 µL [³H]-Raclopride (Final concentration ~1-2 nM).

Add 100 µL Membrane suspension.

Control: Define Non-Specific Binding (NSB) using 10 µM Haloperidol.

Equilibrium: Incubate at 25°C for 60 minutes. (Avoid 37°C as dissociation rates for

benzamides can be rapid).

Harvesting: Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3%

polyethylenimine (PEI).[2]

Why PEI? Substituted benzamides are often positively charged; PEI reduces non-specific

binding of the radioligand to the filter.

Counting: Wash 3x with ice-cold buffer, dry, and count via liquid scintillation.

Calculation: Convert IC₅₀ to
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using the Cheng-Prusoff equation:

.

Part 4: Visualization of the SAR Mechanism
The following diagram illustrates the "Orthopramide Lock" mechanism and the decision tree for

synthesis.

Chemical Structure
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Figure 1: The "Orthopramide Lock" mechanism showing how the 2-methoxy group enforces the

planar conformation required for high-affinity D2 receptor binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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